molecular formula C30H28N4O2 B14389893 1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione CAS No. 87443-00-3

1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione

Cat. No.: B14389893
CAS No.: 87443-00-3
M. Wt: 476.6 g/mol
InChI Key: PVZCQEKAPLDEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione: is a synthetic organic compound characterized by its unique structure, which includes four phenyl groups and a tetrazecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylcyclopentadienone with hydrazine under controlled conditions to form the desired tetrazecane structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires precise temperature control to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

Scientific Research Applications

1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine: Similar in structure but differs in the position of the phenyl groups and the tetrazecane backbone.

    Tetramethyl acetyloctahydronaphthalenes: Different in structure but shares some chemical properties and applications.

    1,1,2,2-Tetraphenylethylene: Similar in having multiple phenyl groups but differs in the overall structure and reactivity.

Uniqueness

1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione is unique due to its specific arrangement of phenyl groups and the tetrazecane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

87443-00-3

Molecular Formula

C30H28N4O2

Molecular Weight

476.6 g/mol

IUPAC Name

1,2,5,8-tetraphenyl-1,2,5,8-tetrazecane-6,7-dione

InChI

InChI=1S/C30H28N4O2/c35-29-30(36)32(26-15-7-2-8-16-26)22-24-34(28-19-11-4-12-20-28)33(27-17-9-3-10-18-27)23-21-31(29)25-13-5-1-6-14-25/h1-20H,21-24H2

InChI Key

PVZCQEKAPLDEMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(N(CCN(C(=O)C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.